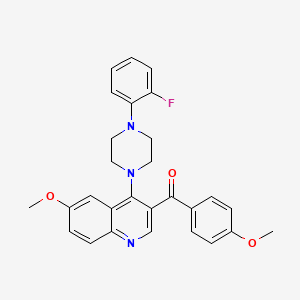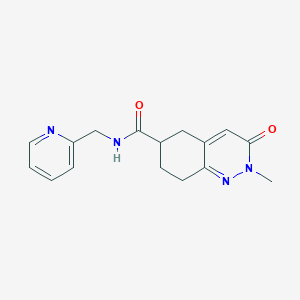
2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Agents
- Synthesis of Schiff Bases: Compounds derived from pyridine, similar to the chemical structure , have been synthesized and evaluated as potential antimicrobial agents. These compounds exhibited significant bactericidal and fungicidal activities, demonstrating the utility of pyridine derivatives in developing new antibiotics (M. Al-Omar & A. Amr, 2010).
Amplifiers of Phleomycin
- Pyridinylpyrimidines as Amplifiers: Pyridinyl derivatives have shown activity as amplifiers of phleomycin against Escherichia coli, suggesting their potential role in enhancing antibiotic efficacy (D. J. Brown & W. Cowden, 1982).
Anticancer Activity
- Experimental and Computational Studies: The synthesis of compounds featuring pyridinyl groups has been explored, with studies including experimental and computational analyses to investigate their non-linear optical (NLO) properties and molecular docking. These compounds demonstrated potential in inhibiting tubulin polymerization, which is a mechanism of interest in anticancer drug development (R. Jayarajan et al., 2019).
DNA Binding
- Minor Groove Binding Peptides: Designing peptides that specifically bind to DNA sequences in the minor groove has been explored using pyridine derivatives. This approach is significant for gene regulation and molecular biology studies (W. Wade, M. Mrksich & P. Dervan, 1992).
Synthesis and Characterization
- Structural Characterization of Monoamide Isomers: The synthesis and characterization of monoamide isomers, using pyridine derivatives, have provided insights into the effects of substituents on molecular properties. This research contributes to the development of new compounds with potential applications in various fields of chemistry and material science (M. Kadir, N. Mansor & U. Osman, 2017).
properties
IUPAC Name |
2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-20-15(21)9-12-8-11(5-6-14(12)19-20)16(22)18-10-13-4-2-3-7-17-13/h2-4,7,9,11H,5-6,8,10H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHMPCMOGJBMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)
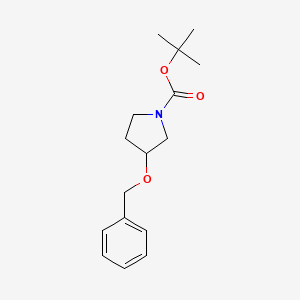
![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)
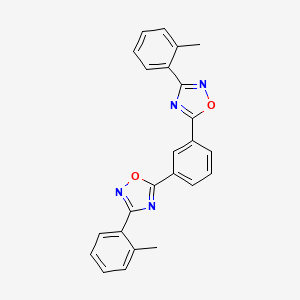
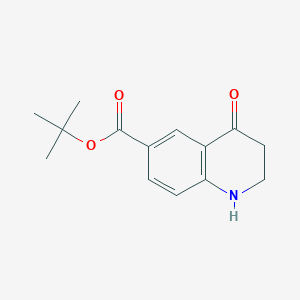
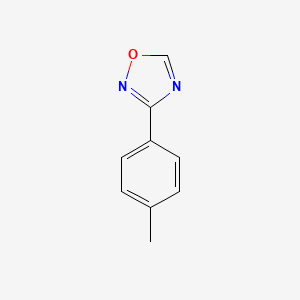
![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)
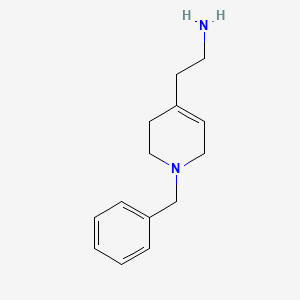

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)
